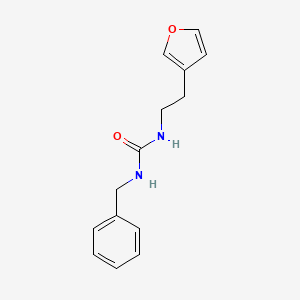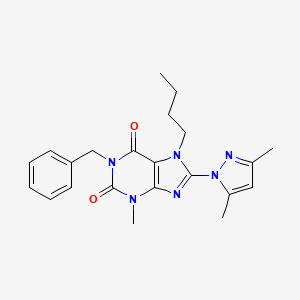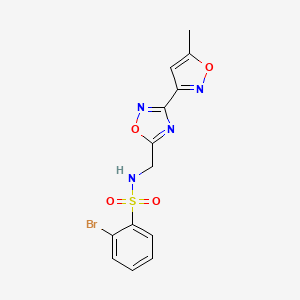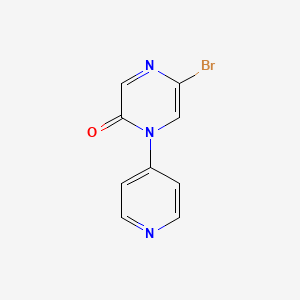
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide, also known as BPN-15606, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. BPN-15606 is a selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body.
Mechanism of Action
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide is a selective inhibitor of the PDE4D enzyme, which is responsible for the breakdown of cAMP in the body. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates various signaling pathways in the body. These signaling pathways play a crucial role in regulating inflammation, cell proliferation, and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in animal models, which provides a wealth of data for researchers to work with. However, this compound also has some limitations for lab experiments. It has a short half-life in the body, which means that it needs to be administered frequently in order to maintain therapeutic levels. In addition, this compound has not yet been tested in human clinical trials, which limits its potential applications in the clinic.
Future Directions
There are several future directions for the study of N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of PDE4D. Another area of research is the study of this compound in human clinical trials to determine its safety and efficacy in treating various diseases. In addition, this compound could be used as a tool compound to study the role of cAMP signaling pathways in various biological processes. Overall, the study of this compound has the potential to lead to the development of new therapies for a wide range of diseases.
Synthesis Methods
The synthesis of N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. The second step involves the reaction of 4-chloro-3-nitrobenzoyl chloride with N-benzyl-3-aminobenzoic acid to form this compound, which is the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been studied in animal models of multiple sclerosis, Alzheimer's disease, and cancer, and has shown promising results in reducing inflammation, preventing neuronal damage, and inhibiting tumor growth.
properties
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-17-11-8-15(12-18(17)23-20(26)13-4-2-1-3-5-13)22-19(25)14-6-9-16(10-7-14)24(27)28/h1-12H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDOAITWWDZAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)


![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)



![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)


![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)
![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)